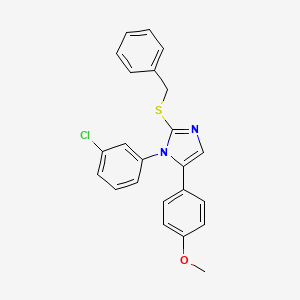

2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

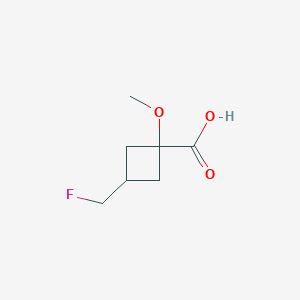

The compound “2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole” is an imidazole derivative. Imidazole is a heterocyclic aromatic organic compound. This particular derivative has several substituents: a benzylthio group, a 3-chlorophenyl group, and a 4-methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The other groups (benzylthio, 3-chlorophenyl, 4-methoxyphenyl) would be attached to the imidazole ring at the 2, 1, and 5 positions respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the imidazole ring. For example, the presence of the methoxy group might make the compound more lipophilic, while the chlorophenyl group could potentially increase its reactivity .Applications De Recherche Scientifique

Corrosion Inhibition

A study focused on the corrosion inhibition efficacy of imidazole derivatives, including compounds with methoxyphenyl groups, for mild steel in acidic solutions. The research highlighted the synthesis of new imidazole derivatives using a microwave irradiation method, emphasizing safe reaction profiles, broad substrate scope, and excellent yields. The corrosion inhibition potential of these derivatives was explored through weight loss and electrochemical methods, revealing high efficiency up to 96% for certain derivatives. The study utilized various techniques like SEM, XPS, and XRD to study surface morphology, and DFT calculations were employed to support the observed inhibition efficiencies (Prashanth et al., 2021).

Antimicrobial Activity

Another area of application is the antimicrobial evaluation of imidazole derivatives. One research synthesized derivatives and tested them against bacterial strains like S. aureus, E.coli, and the fungal strain C. albicans. This study revealed significant antimicrobial activity at certain minimum inhibitory concentrations, showcasing the potential of these compounds in developing new antimicrobial agents (Khanage et al., 2020).

Optical and Electrochemical Studies

Imidazole derivatives have also been explored for their optical and electrochemical properties. Research into a benzimidazole derivative and its copolymer with ethylenedioxythiophene highlighted its application in electrochemical studies. The study focused on the synthesis of a novel monomer and its copolymers, examining their optical and electrochromic properties. This research opens avenues for utilizing these compounds in developing materials with lower oxidation potential, lower bandgap, and higher optical contrast for various applications (Soylemez et al., 2015).

Synthesis and Characterization

Further, the synthesis and characterization of benzimidazole derivatives have been studied, providing insights into the structural and spectroscopic properties of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of imidazole derivatives in various fields (Saral et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-benzylsulfanyl-1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2OS/c1-27-21-12-10-18(11-13-21)22-15-25-23(28-16-17-6-3-2-4-7-17)26(22)20-9-5-8-19(24)14-20/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVYVRNWWJAZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2971365.png)

![2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2971367.png)

![Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2971369.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2971375.png)

![2-Chloro-N-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2971378.png)

![3-(4-fluorophenyl)-2-[(2-imino-2H-chromen-3-yl)thio]quinazolin-4(3H)-one](/img/structure/B2971380.png)

![ethyl 4-({[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2971384.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B2971386.png)

![5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine](/img/structure/B2971387.png)